molecular formula C13H15F3O2 B10832171 4-Cyclohexyl-5-(trifluoromethyl)benzene-1,3-diol

4-Cyclohexyl-5-(trifluoromethyl)benzene-1,3-diol

Cat. No.: B10832171
M. Wt: 260.25 g/mol
InChI Key: BYAFHGYCRSXCQR-UHFFFAOYSA-N
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Description

Resorcinol compound 26, also known as 1,3-dihydroxybenzene, is a phenolic compound with the chemical formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorcinol is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene. Oxidation and Hock rearrangement of this disubstituted arene give acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .

Industrial Production Methods

Industrial production of resorcinol involves the Hock rearrangement process, which is a multi-step synthesis starting from benzene. The process includes the dialkylation of benzene with propylene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to yield resorcinol and acetone . This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Resorcinol undergoes various chemical reactions typical of phenols, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions with resorcinol.

    Substitution Reagents: Halogens and nitrating agents are used in electrophilic aromatic substitution reactions.

Major Products

    Quinones: Formed through oxidation.

    Condensation Products: Formed with aldehydes and ketones.

    Substituted Resorcinols: Formed through electrophilic aromatic substitution.

Comparison with Similar Compounds

Resorcinol is unique among its isomers due to its specific reactivity and applications. Similar compounds include:

Resorcinol’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.

Properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

4-cyclohexyl-5-(trifluoromethyl)benzene-1,3-diol

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)10-6-9(17)7-11(18)12(10)8-4-2-1-3-5-8/h6-8,17-18H,1-5H2

InChI Key

BYAFHGYCRSXCQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2O)O)C(F)(F)F

Origin of Product

United States

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